molecular formula C14H10N2OS B12111948 Phenol, 3-[4-(2-pyridinyl)-2-thiazolyl]- CAS No. 1152495-54-9

Phenol, 3-[4-(2-pyridinyl)-2-thiazolyl]-

Cat. No.: B12111948
CAS No.: 1152495-54-9
M. Wt: 254.31 g/mol
InChI Key: ORZLRVSGCZAPBG-UHFFFAOYSA-N
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Description

Phenol, 3-[4-(2-pyridinyl)-2-thiazolyl]- is a complex organic compound with a molecular formula of C14H11N3OS It is characterized by the presence of a phenol group, a pyridine ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 3-[4-(2-pyridinyl)-2-thiazolyl]- typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules .

Industrial Production Methods

Industrial production of Phenol, 3-[4-(2-pyridinyl)-2-thiazolyl]- follows similar synthetic routes as laboratory methods but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The scalability of the Suzuki–Miyaura coupling reaction makes it an ideal choice for industrial production.

Chemical Reactions Analysis

Types of Reactions

Phenol, 3-[4-(2-pyridinyl)-2-thiazolyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, piperidine derivatives, and substituted thiazole compounds. These products have diverse applications in pharmaceuticals and materials science.

Scientific Research Applications

Phenol, 3-[4-(2-pyridinyl)-2-thiazolyl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Phenol, 3-[4-(2-pyridinyl)-2-thiazolyl]- involves its interaction with various molecular targets and pathways. The thiazole ring is known for its ability to interact with enzymes and proteins, leading to inhibition or activation of specific biological processes. The compound’s antimicrobial and anticancer activities are attributed to its ability to interfere with cellular metabolism and DNA synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 3-[4-(2-pyridinyl)-2-thiazolyl]- is unique due to its combination of a phenol group, a pyridine ring, and a thiazole ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds. Its ability to undergo diverse chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .

Properties

CAS No.

1152495-54-9

Molecular Formula

C14H10N2OS

Molecular Weight

254.31 g/mol

IUPAC Name

3-(4-pyridin-2-yl-1,3-thiazol-2-yl)phenol

InChI

InChI=1S/C14H10N2OS/c17-11-5-3-4-10(8-11)14-16-13(9-18-14)12-6-1-2-7-15-12/h1-9,17H

InChI Key

ORZLRVSGCZAPBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CSC(=N2)C3=CC(=CC=C3)O

Origin of Product

United States

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